BenchChemオンラインストアへようこそ!

1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione

GnRH receptor antagonist SAR binding affinity

1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione (CAS 352303-65-2), also referred to as N-1-(2,6-difluorobenzyl)-6-methyluracil, is a pyrimidine-2,4-dione derivative bearing a 2,6-difluorobenzyl substituent at the N-1 position and a methyl group at the C-6 position. This compound serves as the foundational uracil scaffold from which multiple series of potent, orally bioavailable non-peptide antagonists of the human gonadotropin-releasing hormone (GnRH) receptor are constructed via subsequent functionalization at the N-3 and C-5 positions.

Molecular Formula C12H10F2N2O2
Molecular Weight 252.22 g/mol
CAS No. 352303-65-2
Cat. No. B1626245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione
CAS352303-65-2
Molecular FormulaC12H10F2N2O2
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=O)N1CC2=C(C=CC=C2F)F
InChIInChI=1S/C12H10F2N2O2/c1-7-5-11(17)15-12(18)16(7)6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,17,18)
InChIKeyQNKAHAJVXBOISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione (CAS 352303-65-2): Core Intermediate for Non-Peptide GnRH Receptor Antagonist Synthesis


1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione (CAS 352303-65-2), also referred to as N-1-(2,6-difluorobenzyl)-6-methyluracil, is a pyrimidine-2,4-dione derivative bearing a 2,6-difluorobenzyl substituent at the N-1 position and a methyl group at the C-6 position . This compound serves as the foundational uracil scaffold from which multiple series of potent, orally bioavailable non-peptide antagonists of the human gonadotropin-releasing hormone (GnRH) receptor are constructed via subsequent functionalization at the N-3 and C-5 positions [1]. Its procurement value resides explicitly in this privileged intermediate status; it is not the final bioactive entity but the validated gateway to an entire class of therapeutic candidates targeting reproductive endocrinology and hormone-dependent oncology indications [1].

Why 1-Benzyl-6-methyluracil or Other N-1 Uracil Analogs Cannot Replace CAS 352303-65-2 in GnRH Antagonist Programs


Generic substitution of the 2,6-difluorobenzyl group at the N-1 position of this uracil scaffold with unsubstituted benzyl, mono-halogenated benzyl, or electron-rich benzyl analogs is not viable for GnRH receptor antagonist development, because structure-activity relationship (SAR) studies explicitly demonstrate that an electron-deficient 2,6-disubstituted benzyl group is required for optimal receptor binding [1]. The 2,6-difluorobenzyl moiety creates a specific electron-withdrawing environment that is critical for the binding interaction with the GnRH receptor; non-fluorinated or differently substituted analogs fail to achieve the requisite binding affinity, making CAS 352303-65-2 the minimal validated pharmacophoric scaffold that can be elaborated into low-nanomolar antagonists [1]. Interchanging this intermediate with a structurally related but electronically distinct N-1 benzyl uracil would fundamentally compromise the binding potency of any downstream final compound.

Quantitative Comparator Evidence for Prioritizing 1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione (CAS 352303-65-2) Over Closest N-1 Uracil Analogs


The 2,6-Difluorobenzyl Substituent Defines the Benchmark Binding Affinity for GnRH Receptor Antagonist Optimization

In a systematic SAR exploration of N-1 substituents on 5-(2-fluorophenyl)-6-methyluracils, the analog bearing the 2,6-difluorobenzyl group served as the reference compound against which optimized analogs were compared. The best compound in that series, which incorporated an alternative electron-deficient 2,6-disubstituted benzyl group, achieved a Ki of 0.7 nM at the human GnRH receptor—an 8-fold improvement over the 2,6-difluorobenzyl analog [1]. This establishes the 2,6-difluorobenzyl-substituted scaffold as the validated entry point for GnRH antagonist design, with a defined baseline potency from which further C-5 and N-3 optimizations yield single-digit nanomolar agents [1].

GnRH receptor antagonist SAR binding affinity

CAS 352303-65-2 Is the Documented Intermediate for Final GnRH Antagonists Achieving Sub-Nanomolar to Low-Nanomolar Potency

The compound CAS 352303-65-2 is explicitly used as the N-1-alkylated uracil starting material for synthesizing multiple potent GnRH receptor antagonists. For example, US Patent 6,872,728 B2 describes the preparation of 1-(2,6-difluorobenzyl)-6-methyluracil derivatives that are further elaborated into final antagonists [1]. The final drug candidate NBI-42902, built from this intermediate, binds the human GnRH receptor with a Ki of 0.56 nM and an IC50 of 0.79 nM [2]. A related analog, CHEMBL60153 (BDBM50128019), which retains the 2,6-difluorobenzyl group, shows a Ki of 30 nM at the human GnRH receptor [3]. In contrast, 1-benzyl-6-methyluracil and other non-fluorinated N-1 analogs are not reported to yield GnRH antagonists with comparable potency, underscoring the unique enabling role of the 2,6-difluorobenzyl intermediate [4].

GnRH antagonist intermediate potency

A Novel and Convenient Preparation Method Specific to CAS 352303-65-2 Reduces Synthetic Complexity

A dedicated, high-yielding preparation of N-1-(2,6-difluorobenzyl)-6-methyluracil (CAS 352303-65-2) is described in the primary medicinal chemistry literature [1]. This specific method, which involves selective N1-alkylation of 6-methyluracil with 2,6-difluorobenzyl bromide under optimized conditions, is highlighted as a 'novel and convenient preparation' and is employed as the standard entry step for constructing the entire uracil-based GnRH antagonist series [1]. In contrast, synthetic protocols for 1-benzyl-6-methyluracil or other N-1 benzyl-substituted uracils are not elaborated with the same level of optimization for downstream GnRH antagonist synthesis, making CAS 352303-65-2 the methodologically privileged intermediate [1].

synthesis N1-alkylation methodology

Procurement-Driven Application Scenarios for 1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione (CAS 352303-65-2)


Synthesis of Orally Bioavailable Non-Peptide GnRH Receptor Antagonists for Reproductive Endocrinology and Oncology

Medicinal chemistry teams developing next-generation GnRH receptor antagonists for indications such as endometriosis, uterine fibroids, and prostate cancer can use CAS 352303-65-2 as the validated N-1 intermediate for constructing uracil-based antagonists with demonstrated oral bioavailability and sub-nanomolar potency in non-human primates [1]. The established synthetic route from this intermediate to NBI-42902 (Ki = 0.56 nM) provides a direct template for lead optimization [2].

Investigation of Atropisomerism in Uracil-Based GnRH Antagonists

Compounds derived from CAS 352303-65-2, such as 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil, exhibit atropisomerism due to restricted rotation around the chiral axis between the C-5 aryl group and the uracil core [1]. Researchers studying stereochemical stability and its impact on receptor binding kinetics can utilize this intermediate to generate atropisomeric probes with a known interconversion rate constant (k = 5.07 × 10⁻⁵ s⁻¹) and half-life of approximately 46 minutes at 37 °C [1].

Building Focused Uracil Libraries for SAR Exploration of GnRH Receptor Antagonists

CAS 352303-65-2 serves as the universal core scaffold for parallel synthesis of uracil-based GnRH antagonist libraries, wherein diversity is introduced at the C-5 position (thiophene, thiazole, substituted phenyl) and the N-3 side chain (aminoalkyl, phenethyl, pyridylethyl) [1]. The documented SAR around this scaffold, which establishes that 2-thienyl or (2-phenyl)thiazol-4-yl groups at C-5 are optimal for receptor binding, guides library design and reduces the number of unproductive analogs synthesized [1].

Reference Standard for Electron-Deficient Benzyl Pharmacophore Validation

In broader medicinal chemistry programs evaluating the impact of benzyl substituent electronics on target binding, CAS 352303-65-2 can serve as a reference compound representing the electron-deficient 2,6-disubstituted benzyl pharmacophore. Its characterized electronic properties, combined with the quantitative SAR data showing that electron-deficient benzyl groups are required for GnRH receptor binding [1], make it a useful calibration standard for computational modeling and pharmacophore hypothesis testing.

Quote Request

Request a Quote for 1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.